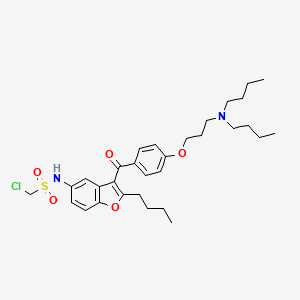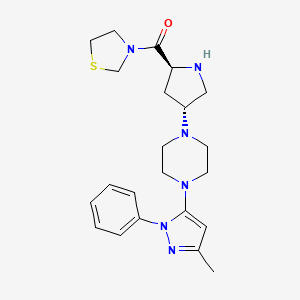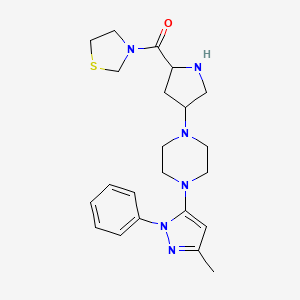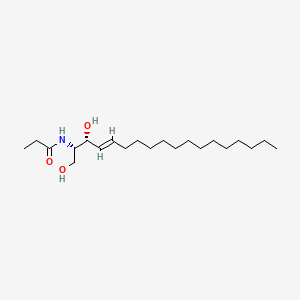
Ceramida C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C3 Ceramide, also known as N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl]propanamide, is a type of sphingolipid . It is not only a structural lipid but also a multifunctional and bioactive molecule with key roles in many important cellular pathways .
Synthesis Analysis
Ceramides are synthesized through a complex process involving numerous types of sphingolipids with various physiological functions . The synthesis of ceramides with varying acyl chain lengths is regulated by six ceramide synthases . A procedure for the preparation of ceramides by direct coupling of long-chain bases and fatty acids in the presence of a mixed carbodiimide has been described .Molecular Structure Analysis
Ceramides are a family of lipid molecules, composed of sphingosine and a fatty acid, and transported by lipoproteins (primarily by low-density lipoproteins) in the bloodstream . They are distinguished by their sphingoid base and saturation state and can be converted to more complex sphingolipid species by addition of phosphocholine, acyl, phosphate, and carbohydrates .Chemical Reactions Analysis
Ceramides are generated by de novo synthesis, salvage of sphingosine, and breakdown of complex sphingolipids, including sphingomyelin . Biochemical evidence demonstrated that the bacterial pathway operates in a different order from that in eukaryotes .Physical And Chemical Properties Analysis
Ceramides are extremely hydrophobic and thus cannot exist in suspension in aqueous media . They increase the molecular order (rigidity) of phospholipids in membranes . Ceramides also possess a marked intrinsic negative curvature that facilitates the formation of inverted hexagonal phases .Aplicaciones Científicas De Investigación
Biología y terapia del cáncer de mama
La ceramida juega un papel fundamental en el cáncer de mama debido a su impacto en la muerte y supervivencia celular. Más allá de sus efectos bien establecidos, la evidencia reciente destaca la importancia de la renovación de la ceramida a esfingolípidos descendentes. Estos incluyen esfingomielina, hexosilceramidas, esfingosina-1-fosfato y ceramida-1-fosfato. Estas alteraciones impulsan fenotipos pro-tumorogénicos como la proliferación, la supervivencia, la migración, la naturaleza de las células madre y la resistencia a la terapia . Los investigadores están investigando activamente cómo la manipulación del metabolismo de la ceramida podría conducir a nuevas estrategias terapéuticas para el cáncer de mama.
Estrato de riesgo de enfermedad cardiovascular
Las ceramidas circulantes han surgido como estratificadores de riesgo eficientes para la enfermedad cardiovascular aterosclerótica (ECV). Los investigadores han desarrollado puntuaciones de riesgo basadas en las concentraciones de ceramida en suero, que ahora se utilizan en la práctica clínica tanto para la prevención primaria como secundaria de la ECV . Comprender el papel de la ceramida en el metabolismo de los lípidos y su asociación con los factores de riesgo cardiovascular es crucial para mejorar los resultados de los pacientes.
Mecanismo De Acción
Target of Action
C3 Ceramide primarily targets ceramide synthases (CerS), which are central enzymes required for the de novo synthesis of ceramides and other sphingolipids . Ceramide synthases catalyze the addition of different acyl-chains to a sphingoid base, accounting for much of the diversity in the sphingolipid family . CerS1 attaches C18 fatty acyl CoA to the sphingoid base .
Mode of Action
C3 Ceramide interacts with its targets by inhibiting insulin signaling or inducing mitochondrial fragmentation . It promotes Akt dephosphorylation via protein phosphatase 2A and prevents Akt translocation via another putative target, PKCζ .
Biochemical Pathways
C3 Ceramide affects several biochemical pathways. It plays a role in activating cell death signals initiated by cytokines, chemotherapeutic agents, and ionizing radiation . Ceramide-mediated cell signaling contributes to cell cycle arrest, terminal cell differentiation, and apoptosis . Dysfunctional metabolism of ceramide may contribute to multidrug resistance .
Pharmacokinetics (ADME Properties)
The pharmacokinetics of C3 Ceramide, like other drug molecules, involves absorption, distribution, metabolism, and excretion (ADME). In general, drug likeness parameters are important indicators of a molecule’s suitable ADME properties .
Result of Action
C3 Ceramide has profound molecular and cellular effects. It serves as a lipid modulator to regulate cellular functions, including cell cycle arrest, differentiation, and apoptosis . Changes in ceramide metabolism can cause certain diseases . Ceramide is a key player in the induction of β-cell apoptosis, insulin resistance, and reduction of insulin gene expression .
Action Environment
The action of C3 Ceramide can be influenced by various environmental factors such as stress and diet . For example, in the skin, delivering topical ceramides in balanced and optimal combination with cholesterol and free fatty acids—while supporting and boosting the endogenous biosynthesis of ceramides using ingredients such as niacinamide and lactic acid—helps relieve symptoms of atopic diseases .
Safety and Hazards
Ceramide 3 is used mainly as a moisturizer in various cosmetic products . Although several safety studies on formulations containing pseudo-ceramide or ceramide have been conducted at the preclinical and clinical levels for regulatory approval, no studies have evaluated the systemic toxicity of ceramide 3 .
Direcciones Futuras
Ceramides are associated with hypothalamic dysfunction in response to metaflammation, endoplasmic reticulum (ER) stress, and lipotoxicity, leading to insulin/leptin resistance . The manipulation of sphingolipid levels could be useful in enabling clinicians to treat obesity, particularly by decreasing ceramide levels and the inflammation/endoplasmic reticulum stress induced in response to overfeeding with saturated fatty acids .
Análisis Bioquímico
Biochemical Properties
C3 Ceramide interacts with several enzymes, proteins, and other biomolecules, affecting the biophysical properties of biological membranes . It has been implicated in multiple diseases, including cancer, neurodegenerative, and metabolic diseases . The structural features of C3 Ceramide, such as its high hydrophobicity and ability to establish a strong H-bond network, are responsible for changes in the biophysical properties of biological membranes .
Cellular Effects
C3 Ceramide has profound effects on various types of cells and cellular processes . It influences cell function by modifying intracellular signaling pathways, slowing anabolism, and ensuring that catabolism ensues . These actions of C3 Ceramide have important implications for diseases associated with obesity, such as diabetes and cardiovascular disease .
Molecular Mechanism
The molecular mechanism of C3 Ceramide involves a ping-pong reaction mechanism involving a covalent acyl-enzyme intermediate . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of C3 Ceramide change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of C3 Ceramide vary with different dosages in animal models . Studies have shown that alteration of ceramide signaling may contribute to the pathophysiology of certain diseases .
Metabolic Pathways
C3 Ceramide is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
C3 Ceramide is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and its localization or accumulation can be affected .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)19(18-23)22-21(25)4-2/h16-17,19-20,23-24H,3-15,18H2,1-2H3,(H,22,25)/b17-16+/t19-,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWDUUZCKNDXDD-YIVRLKKSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


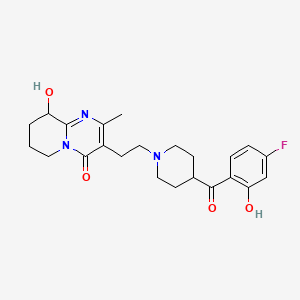


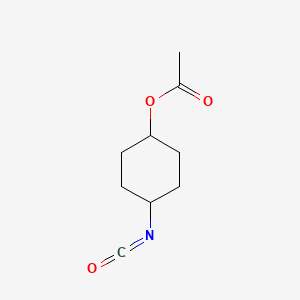
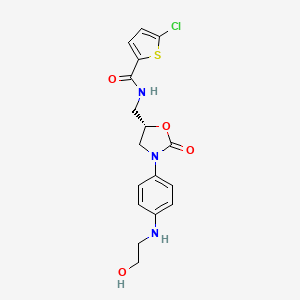
![5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide](/img/structure/B565898.png)
![(5R)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinecarboxylic Acid](/img/no-structure.png)
